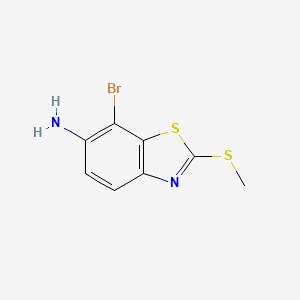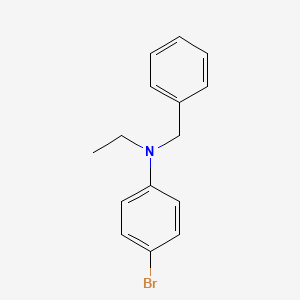
Benzyl-(4-bromo-phenyl)-ethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(4-bromo-phenyl)-ethyl-amine is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a benzyl group, an ethyl group, and a bromine atom attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where aniline is first protected by N-TBS (tert-butylsilyl) to shield the nitrogen atom. This protection is achieved under mild conditions using methyllithium as a deprotonating agent and TBS-Cl (tert-butylsilyl chloride) in 2-methyltetrahydrofuran (2-MeTHF) solvent . The protected aniline is then subjected to bromination to introduce the bromine atom at the para position. Finally, the benzyl and ethyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4-bromo-phenyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH2) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives.
Scientific Research Applications
Benzyl-(4-bromo-phenyl)-ethyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl-(4-bromo-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzyl and ethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler analog with only a bromine atom attached to the aniline structure.
N-Benzyl-4-bromoaniline: Similar to Benzyl-(4-bromo-phenyl)-ethyl-amine but lacks the ethyl group.
N-Ethyl-4-bromoaniline: Similar but lacks the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and ethyl groups, which can enhance its reactivity and versatility in chemical reactions compared to its simpler analogs. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C15H16BrN |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-ethylaniline |
InChI |
InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3 |
InChI Key |
KDYMDPNNNNFMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
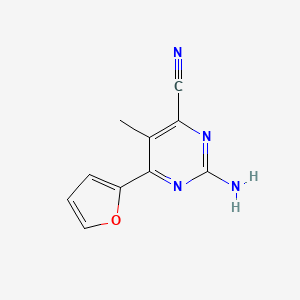
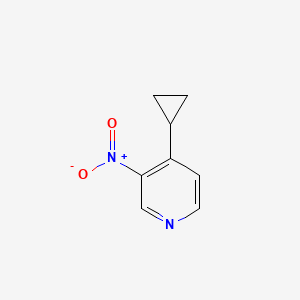
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B8544967.png)
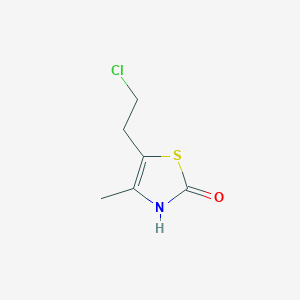
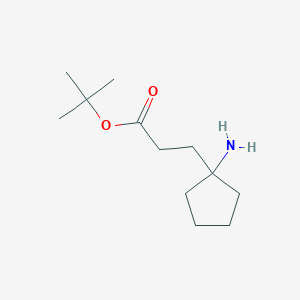
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B8544973.png)
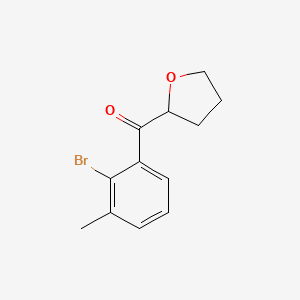
![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid](/img/structure/B8544979.png)

![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione](/img/structure/B8544992.png)
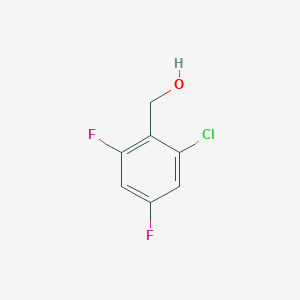
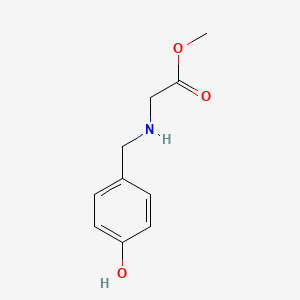
![Methyl 2-[4-(2-chloro-4-nitrophenoxy)phenoxy]propanoate](/img/structure/B8545010.png)
